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Compound of Interest

Compound Name: 2-(p-Bromophenoxy)ethanol

Cat. No.: B129414 Get Quote

2-(p-Bromophenoxy)ethanol is an aromatic ether alcohol with the chemical formula

C₈H₉BrO₂. Its molecular structure, featuring a brominated phenyl ring linked to an ethanol

group via an ether bond, imparts specific characteristics that are crucial for its application in

chemical synthesis and pharmaceutical research. As an intermediate or a reference standard,

a thorough understanding of its solubility and stability is paramount for ensuring the accuracy,

reproducibility, and safety of experimental and developmental work.

The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the bulky,

hydrophobic bromophenoxy group dictates its solubility in organic solvents and limits its

aqueous solubility. The ether linkage and the carbon-bromine bond are potential sites of

chemical degradation. This guide provides the foundational knowledge and practical protocols

to navigate these properties effectively.

Physicochemical Properties
A baseline understanding of the fundamental physicochemical properties of 2-(p-
Bromophenoxy)ethanol is essential for its proper handling, storage, and application.
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Property Value Source

Molecular Formula C₈H₉BrO₂

Molecular Weight 217.06 g/mol

Appearance
White to off-white crystalline

solid

Melting Point 65-68 °C

Boiling Point 163-165 °C at 13 mmHg

pKa 14.49 (Predicted)

Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability, formulation

possibilities, and reaction kinetics. The dual hydrophobic and hydrophilic nature of 2-(p-
Bromophenoxy)ethanol results in a varied solubility profile.

Qualitative and Quantitative Solubility
Initial assessments indicate that 2-(p-Bromophenoxy)ethanol is soluble in alcohols and

ethers, while being insoluble in water. For drug development and research applications, a more

quantitative understanding is often required. The following table summarizes solubility data in

common laboratory solvents.
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Solvent Type Solubility (at 25 °C) Experimental Notes

Water Polar Protic
< 1 mg/mL (Practically

Insoluble)

The large, non-polar

bromophenoxy group

dominates, limiting

interaction with water

molecules.

Ethanol Polar Protic Soluble

The ethanol moiety of

the solute interacts

favorably with the

solvent.

Methanol Polar Protic Soluble

Similar to ethanol,

hydrogen bonding and

dipole-dipole

interactions facilitate

dissolution.

Acetone Polar Aprotic Freely Soluble

Acts as a good

solvent for moderately

polar compounds.

Dichloromethane

(DCM)
Non-polar Soluble

The bromophenoxy

group's hydrophobicity

drives solubility in

chlorinated solvents.

Dimethyl Sulfoxide

(DMSO)
Polar Aprotic Freely Soluble

A versatile solvent

capable of dissolving

a wide range of

compounds.

Experimental Protocol: Kinetic Solubility Determination
via HPLC
This protocol outlines a high-throughput method to determine the kinetic solubility of 2-(p-
Bromophenoxy)ethanol in a buffered aqueous solution, a common requirement in early-stage

drug discovery.
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Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous

buffer. After equilibration, the solution is filtered to remove any precipitate, and the

concentration of the dissolved compound in the filtrate is determined by High-Performance

Liquid Chromatography (HPLC) with UV detection.

Step-by-Step Methodology:

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(p-
Bromophenoxy)ethanol in 100% DMSO.

Calibration Curve: Prepare a series of calibration standards by diluting the stock solution in a

50:50 acetonitrile:water mixture. Recommended concentrations: 1, 5, 10, 25, 50, 100 µM.

Solubility Assay: a. Add 2 µL of the 10 mM DMSO stock solution to 198 µL of phosphate-

buffered saline (PBS, pH 7.4) in a 96-well plate. This results in a final concentration of 100

µM with 1% DMSO. b. Seal the plate and shake at room temperature for 2 hours to allow for

equilibration. c. Filter the samples through a 0.45 µm filter plate to remove any precipitated

compound.

HPLC Analysis: a. Inject the filtered samples and calibration standards onto the HPLC

system. b. HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic elution with 60% Acetonitrile, 40% Water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV at 225 nm (where the benzene ring exhibits strong absorbance).
Injection Volume: 10 µL.

Data Analysis: a. Plot the peak area from the calibration standards against their known

concentrations to generate a linear regression curve. b. Use the equation of the line to

calculate the concentration of 2-(p-Bromophenoxy)ethanol in the filtered test samples. This

value represents the kinetic solubility.

Causality and Trustworthiness: The use of a standardized HPLC method with a calibration

curve ensures quantitative accuracy. The kinetic nature of this assay (starting from a solid and

allowing it to dissolve) mimics conditions relevant to many biological and formulation scenarios.
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The 1% DMSO concentration is a standard practice to minimize co-solvent effects while

ensuring the compound is initially in solution.

Diagram: Workflow for Kinetic Solubility Determination
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Caption: Workflow for determining the kinetic solubility of 2-(p-Bromophenoxy)ethanol.

Chemical Stability and Degradation
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Assessing the chemical stability of a compound is crucial for determining its shelf-life,

identifying appropriate storage conditions, and understanding potential degradation products

that may affect its purity, activity, or safety. 2-(p-Bromophenoxy)ethanol is generally stable

under normal storage conditions (cool, dry, dark place). However, it possesses functional

groups that can be susceptible to degradation under stress.

Potential Degradation Pathways
Oxidation: The ether linkage can be susceptible to oxidation, potentially forming peroxides,

especially in the presence of light and oxygen. The aromatic ring can also undergo oxidative

degradation under harsh conditions.

Hydrolysis: While the ether bond is generally stable, it can be cleaved under extreme pH

(highly acidic or basic) and high-temperature conditions.

Photodegradation: Aromatic bromine compounds can be sensitive to UV light, which can

induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and

subsequent degradation products.

Experimental Protocol: Forced Degradation Study
Forced degradation studies are used to intentionally degrade the compound under various

stress conditions to identify likely degradation products and pathways.

Principle: The compound is subjected to harsh conditions (acid, base, oxidation, heat, light).

The resulting samples are analyzed by a stability-indicating HPLC method to separate the

parent compound from any degradation products.

Step-by-Step Methodology:

Sample Preparation: Prepare a 1 mg/mL solution of 2-(p-Bromophenoxy)ethanol in a 50:50

acetonitrile:water mixture.

Stress Conditions:

Acid Hydrolysis: Mix the sample solution 1:1 with 1 M HCl. Heat at 80 °C for 4 hours.
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Base Hydrolysis: Mix the sample solution 1:1 with 1 M NaOH. Keep at room temperature

for 2 hours.

Oxidative Degradation: Mix the sample solution 1:1 with 3% H₂O₂. Keep at room

temperature for 24 hours.

Thermal Degradation: Heat the sample solution at 80 °C for 24 hours.

Photodegradation: Expose the sample solution to a photostability chamber (ICH Q1B

guidelines) for a defined period.

Control: Keep a sample solution at room temperature, protected from light.

Sample Quenching: After the exposure period, neutralize the acid and base samples with an

equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration

(e.g., 100 µg/mL) with the mobile phase.

HPLC Analysis (Stability-Indicating Method): a. Rationale: A gradient elution method is used

to ensure the separation of the parent peak from any more polar or less polar degradation

products that may form. b. HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: Photodiode Array (PDA) detector to obtain UV spectra of all peaks, aiding in
peak purity assessment and identification.

Data Analysis: a. Compare the chromatograms from the stressed samples to the control

sample. b. Calculate the percentage degradation of 2-(p-Bromophenoxy)ethanol. c.

Assess peak purity of the parent peak to ensure co-eluting impurities are not present. d.

Analyze the UV spectra of new peaks to gain preliminary information about the degradants.

Self-Validating System: The use of a control sample and a PDA detector makes this protocol

self-validating. The control confirms the stability of the compound under ambient conditions,

while the PDA detector helps to confirm that the separation method is adequate (peak purity)
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and provides spectral data for all detected peaks, which is the first step in identifying unknown

degradants.

Diagram: Forced Degradation Study Logic
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Caption: Logical workflow for a forced degradation study of 2-(p-Bromophenoxy)ethanol.

Summary and Best Practices
Solubility: 2-(p-Bromophenoxy)ethanol exhibits poor aqueous solubility but is readily

soluble in common organic solvents like acetone, ethanol, and DMSO. For quantitative

studies, HPLC-based methods provide accurate and reproducible data.
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Stability: The compound is stable under standard storage conditions. However, forced

degradation studies reveal potential liabilities towards strong oxidative and photolytic stress.

The ether linkage and C-Br bond are the likely sites of degradation.

Storage: To ensure long-term integrity, 2-(p-Bromophenoxy)ethanol should be stored in a

well-sealed container, protected from light, in a cool and dry place.

Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab

coat) should be worn. Handle in a well-ventilated area to avoid inhalation of dust.

This guide provides the essential framework for working with 2-(p-Bromophenoxy)ethanol. By

understanding its solubility and stability profile, researchers can design more robust

experiments, develop stable formulations, and ensure the quality and reliability of their results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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